molecular formula C19H30N2O3S B2906034 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide CAS No. 510714-83-7

4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide

Cat. No. B2906034
CAS RN: 510714-83-7
M. Wt: 366.52
InChI Key: DSROATCYJTUOTE-UHFFFAOYSA-N
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Description

4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide, also known as MS-275 or entinostat, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It has been extensively studied for its anti-cancer properties and has shown promising results in preclinical and clinical trials.

Mechanism of Action

The mechanism of action of 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide involves the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histones and the alteration of chromatin structure. This, in turn, affects the expression of genes involved in cell proliferation, differentiation, and apoptosis. 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide has also been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and physiological effects:
4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply nutrients to tumors). It has also been shown to enhance the immune response against cancer cells and reduce the invasiveness of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide in lab experiments is its specificity for HDAC enzymes, which allows for targeted inhibition of gene expression. It also has a relatively long half-life, which makes it suitable for in vivo studies. However, one limitation of 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide is its potential toxicity and side effects, which can affect the accuracy of the results obtained from lab experiments.

Future Directions

There are several future directions for the study of 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide, including the development of more potent and selective HDAC inhibitors, the investigation of its potential use in combination with other anti-cancer drugs, and the exploration of its therapeutic potential in other diseases, such as neurodegenerative disorders and autoimmune diseases. Further research is also needed to better understand the mechanisms of action of 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide and its potential side effects in humans.

Synthesis Methods

The synthesis of 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide involves several steps, including the condensation of 4-methylbenzenesulfonyl chloride with 6-amino-1-hexanol, followed by the reaction with 4-methylpiperidin-1-amine and acetic anhydride. The resulting product is then treated with sodium hydroxide and purified through column chromatography to obtain the final compound.

Scientific Research Applications

4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression and play a crucial role in the development and progression of cancer. By inhibiting HDACs, 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide can induce apoptosis (programmed cell death) in cancer cells, suppress tumor growth, and enhance the effectiveness of other anti-cancer drugs.

properties

IUPAC Name

4-methyl-N-[6-(4-methylpiperidin-1-yl)-6-oxohexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3S/c1-16-7-9-18(10-8-16)25(23,24)20-13-5-3-4-6-19(22)21-14-11-17(2)12-15-21/h7-10,17,20H,3-6,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSROATCYJTUOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCCCCNS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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